![molecular formula C11H16N2O2S B053442 4-Piperidin-4-YL-benzenesulfonamide CAS No. 119737-31-4](/img/structure/B53442.png)
4-Piperidin-4-YL-benzenesulfonamide
Overview
Description
4-Piperidin-4-YL-benzenesulfonamide is a compound with the CAS Number: 119737-31-4 . It has a molecular weight of 240.33 and its IUPAC name is 4-(4-piperidinyl)benzenesulfonamide . The compound appears as a light orange solid .
Molecular Structure Analysis
The InChI code for 4-Piperidin-4-YL-benzenesulfonamide is 1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15) . The compound has a linear formula of C11H16N2O2S .Physical And Chemical Properties Analysis
4-Piperidin-4-YL-benzenesulfonamide is a light orange solid . It has a molecular weight of 240.33 .Scientific Research Applications
Basic Properties and Structure
4-Piperidin-4-yl-benzenesulfonamide is a chemical compound with the CAS Number: 119737-31-4 and a molecular weight of 240.33 . It has a linear formula of C11H16N2O2S . It is a light orange solid in physical form .
Role in Drug Discovery
The piperidine nucleus, which is a part of 4-Piperidin-4-yl-benzenesulfonamide, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Presence in Natural Compounds
Piperine, a true alkaloid found in plants of the Piperaceae family, has a piperidine moiety . It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Synthesis Involvement
Benzenesulfonamide derivatives containing thiazol-4-one scaffold have been synthesized using 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide . This indicates that 4-Piperidin-4-yl-benzenesulfonamide could potentially be used in similar synthesis processes.
Mechanism of Action
Target of Action
The primary target of 4-Piperidin-4-YL-benzenesulfonamide is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . Glycine is an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and elevated glycine levels in the synaptic cleft can promote activation of the NMDA receptor .
Mode of Action
4-Piperidin-4-YL-benzenesulfonamide acts as an inhibitor of GlyT1 . By inhibiting GlyT1, it prevents the reuptake of glycine into neurons or surrounding glia, thereby increasing the concentration of glycine in the synaptic cleft . This increased concentration of glycine can enhance the activation of the NMDA receptor .
Biochemical Pathways
The inhibition of GlyT1 by 4-Piperidin-4-YL-benzenesulfonamide affects the glutamatergic neurotransmission pathway . The increased activation of the NMDA receptor due to elevated glycine levels can lead to an increase in the influx of calcium ions into the neuron . This can result in various downstream effects, including the modulation of synaptic plasticity, which is crucial for learning and memory .
Result of Action
The inhibition of GlyT1 by 4-Piperidin-4-YL-benzenesulfonamide and the subsequent increase in glycine levels can lead to enhanced activation of the NMDA receptor . This can have various molecular and cellular effects, including the modulation of synaptic plasticity, which is crucial for learning and memory . Additionally, the compound has been found to have significant inhibitory bioactivity in HepG2 cells .
properties
IUPAC Name |
4-piperidin-4-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKHULNHTKVTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592977 | |
Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-4-YL-benzenesulfonamide | |
CAS RN |
119737-31-4 | |
Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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